Chloro(dimethylsulfide)gold(I) is a reactive, versatile organometallic precursor widely utilized in homogeneous catalysis, nanotechnology, and coordination chemistry . Featuring a linear Au(I) center stabilized by a labile dimethylsulfide (SMe2) ligand, this compound serves as a highly effective starting material for the synthesis of advanced gold catalysts, including N-heterocyclic carbene (NHC) and custom phosphine complexes. Its primary commercial and scientific value lies in its ability to deliver a reactive AuCl fragment under mild conditions, making it a cornerstone reagent for processes where precursor stability must be perfectly balanced with ligand exchange efficiency.
Substituting Chloro(dimethylsulfide)gold(I) with closely related analogs often introduces significant downstream processing challenges. While Chloro(tetrahydrothiophene)gold(I) [AuCl(tht)] is a common in-class substitute, the tetrahydrothiophene ligand possesses a boiling point of ~119 °C, making it substantially harder to remove under standard vacuum than dimethylsulfide (bp ~37 °C) [1]. This difference frequently leads to trace sulfur contamination or necessitates harsher drying conditions that can degrade sensitive organometallic products. Conversely, utilizing Chloro(triphenylphosphine)gold(I) [AuCl(PPh3)] as a generic Au(I) source fails in direct displacement workflows because the strongly bound phosphine ligand resists substitution, requiring the addition of expensive silver salts to abstract the chloride instead of simply displacing the neutral ligand . Thus, for clean, quantitative ligand exchange, AuCl(SMe2) provides a distinct processing advantage.
The synthesis of pure Au(I) complexes requires the complete removal of the displaced precursor ligand. The dimethylsulfide (SMe2) ligand in AuCl(SMe2) has a boiling point of 37 °C, allowing it to be quantitatively removed in vacuo at room temperature [1]. In head-to-head comparisons with the standard alternative AuCl(tht), the tetrahydrothiophene (tht) ligand (bp 119 °C) requires significantly longer vacuum exposure or elevated temperatures for complete removal, increasing the risk of thermal decomposition of the target catalyst[1].
| Evidence Dimension | Leaving group boiling point (volatility) |
| Target Compound Data | AuCl(SMe2) leaving group (SMe2): 37 °C |
| Comparator Or Baseline | AuCl(tht) leaving group (tht): 119 °C |
| Quantified Difference | 82 °C lower boiling point for SMe2, enabling room-temperature vacuum removal |
| Conditions | Standard Schlenk line vacuum drying of synthesized Au(I) complexes |
Ensures zero-residue ligand removal without thermal degradation, which is critical for isolating high-purity, sensitive organometallic catalysts.
AuCl(SMe2) is structurally optimized for the rapid synthesis of N-heterocyclic carbene (NHC) gold complexes. Because SMe2 is a relatively weak σ-donor, it undergoes quantitative displacement by free carbenes at room temperature within 1 to 12 hours, yielding the desired NHC-Au-Cl complex in >95% yield without the need for silver-mediated chloride abstraction . In contrast, attempting to use AuCl(PPh3) for the same direct substitution fails due to the strong Au-P bond, forcing chemists to use multi-step routes or harsh conditions that lower overall yields and increase reagent costs .
| Evidence Dimension | Direct neutral ligand displacement by free NHC |
| Target Compound Data | AuCl(SMe2): Quantitative displacement at room temperature (yields often >95%) |
| Comparator Or Baseline | AuCl(PPh3): Negligible direct displacement; requires Ag(I) additives |
| Quantified Difference | Eliminates the need for silver salts and secondary reaction steps |
| Conditions | Reaction with free carbenes in THF or CH2Cl2 at room temperature |
Dramatically streamlines the procurement and synthesis workflows for custom gold catalysts by removing the need for costly silver scavengers.
For the controlled synthesis of gold nanoparticles, AuCl(SMe2) serves as a highly efficient pre-reduced Au(I) source compared to standard Au(III) salts. Thermolysis of AuCl(SMe2) in the presence of primary alkylamines at 120 °C yields highly uniform alkylamine-capped gold nanoparticles (4.3 to 6.1 nm) [1]. Using the baseline precursor HAuCl4 (Gold(III) chloride) requires the addition of strong external reducing agents (like NaBH4), which can introduce ionic impurities and lead to broader size distributions or uncontrolled aggregation [1].
| Evidence Dimension | Reduction requirements for nanoparticle formation |
| Target Compound Data | AuCl(SMe2): Mild thermolysis/amine-reduction at 120 °C |
| Comparator Or Baseline | HAuCl4: Requires strong external reductants (e.g., NaBH4) |
| Quantified Difference | Avoids harsh reductants, yielding tightly controlled 4.3–6.1 nm particles |
| Conditions | Thermolysis in the presence of long-chain primary amines |
Allows materials scientists to procure a single precursor that self-reduces under mild conditions, ensuring high-purity, monodisperse nanoparticles for electronic or biomedical use.
Because the SMe2 ligand is easily displaced and highly volatile, AuCl(SMe2) is a highly effective choice for synthesizing NHC-gold catalysts used in alkyne activation and cross-coupling. It ensures that no residual strongly-bound ligands (like PPh3) or high-boiling solvents (like tht) remain to poison the downstream catalytic cycle [1].
The volatility of the SMe2 leaving group makes this compound a highly suitable starting material for synthesizing more complex, volatile Au(I) precursors required for ALD and CVD processes in microelectronics, where thermal stability and clean ligand dissociation are paramount [2].
In nanomaterial manufacturing, AuCl(SMe2) is selected over Au(III) salts to produce tightly controlled, amine-capped gold nanoparticles (4-6 nm) via mild thermolysis, entirely avoiding the ionic contamination associated with strong borohydride reducing agents [3].